

Technical Guide: Handling, Storage, and Formulation Stability of SR9011 Hydrochloride

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Compound of Interest

Compound Name: SR9011 hydrochloride

Cat. No.: B1191708

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Abstract

SR9011 is a synthetic REV-ERB α/β agonist widely used to study circadian rhythm regulation, metabolism, and immune response.[1] As a hydrophobic small molecule, its stability in solution is a critical variable in experimental reproducibility. This guide provides an authoritative protocol for the solubilization, storage, and in vivo formulation of **SR9011 hydrochloride**, synthesizing data from supplier specifications and peer-reviewed methodologies.

Part 1: Physicochemical Profile & Stability Baseline

Before handling, researchers must understand the intrinsic properties that dictate SR9011's stability.

Property	Specification	Critical Note
Chemical Name	SR9011 Hydrochloride	Salt form improves stability but alters solubility compared to free base.
Molecular Weight	~479.04 g/mol	Use this for precise molarity calculations.
Appearance	White to beige solid	Darkening indicates oxidation or moisture degradation.
Solubility (DMSO)	~30–50 mg/mL	Primary Solvent. Requires sonication at high concentrations.
Solubility (Ethanol)	~14 mg/mL	Lower solubility; less ideal for high-conc stocks.
Solubility (Water)	Insoluble	Do NOT attempt to dissolve directly in aqueous buffers.
Storage (Powder)	-20°C (3 years)	Store desiccated and protected from light.
Storage (Solution)	-80°C (6 months)	-20°C is viable for <1 month.[2] [3] Avoid freeze-thaw.[2][4]

Part 2: Preparation of Stock Solutions[5][6]

The "Golden Rule" of Hydrophobic Compounds

Never attempt to dissolve SR9011 directly into aqueous media (PBS, Saline, Media). This will result in immediate precipitation and inaccurate dosing. Always create a concentrated organic stock solution first.

Protocol: Making a 50 mM Stock Solution

Materials:

- **SR9011 Hydrochloride** powder[5][6]

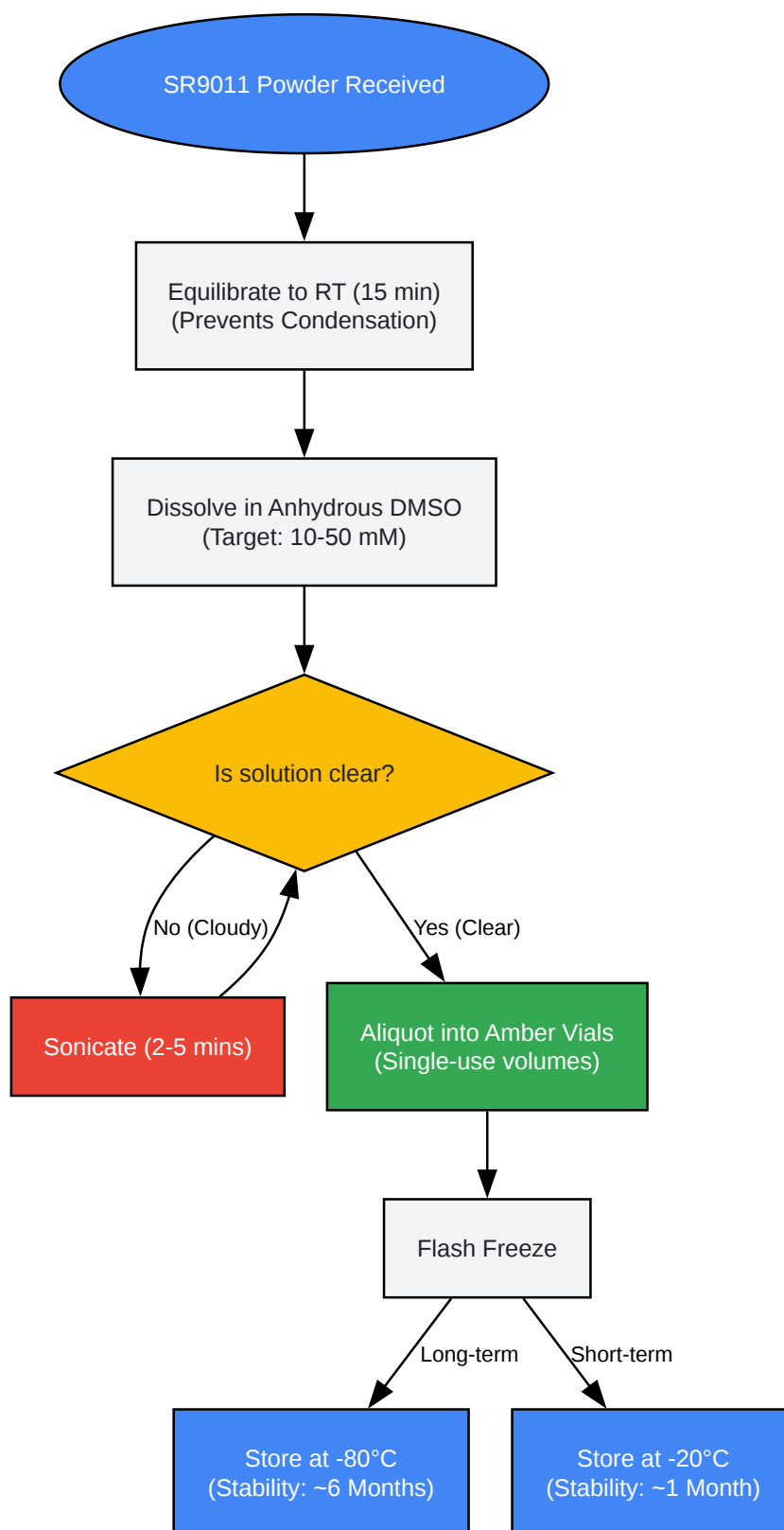
- Anhydrous DMSO (Dimethyl Sulfoxide), ≥99.9%, sterile filtered
- Vortex mixer and Ultrasonic bath
- Amber glass vials (borosilicate)

Procedure:

- **Equilibration:** Allow the lyophilized powder vial to warm to room temperature (RT) for 15 minutes before opening. This prevents condensation from forming inside the hygroscopic powder.
- **Weighing:** Weigh 23.95 mg of SR9011.
- **Solubilization:** Add 1.0 mL of Anhydrous DMSO.
- **Agitation:** Vortex vigorously for 30 seconds.
- **Sonication:** If visible particles remain, sonicate in a water bath at RT for 2–5 minutes. The solution should be clear and colorless to pale yellow.
- **Aliquoting:** Immediately dispense into single-use aliquots (e.g., 20–50 µL) in amber vials to minimize freeze-thaw cycles.

Storage Workflow Visualization

The following diagram outlines the critical decision paths for storing SR9011 to maintain chemical integrity.



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Figure 1: Workflow for the preparation and storage of SR9011 stock solutions to prevent degradation.

Part 3: In Vivo Formulation Protocols

For animal studies, pure DMSO is toxic. You must dilute the stock into a vehicle that maintains solubility while being physiologically tolerable.

The "10/40/5/45" Standard Formulation

This is the field-validated vehicle for hydrophobic REV-ERB agonists [1][6].

Target Concentration: 2 mg/mL (suitable for 10-100 mg/kg dosing).

Reagents:

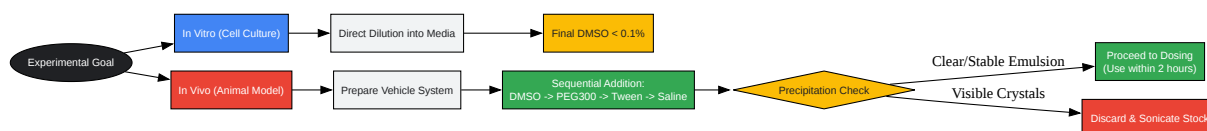
- DMSO Stock: 20 mg/mL SR9011 (prepared in Part 2).
- PEG300: Polyethylene Glycol 300.
- Tween 80: Polysorbate 80.
- Saline: 0.9% NaCl (sterile).

Step-by-Step Mixing Order (CRITICAL): Failure to follow this order will cause the compound to crash out of solution.

- Step 1 (Solvent): Pipette 10% of the final volume using the SR9011/DMSO stock.
 - Example: For 1 mL total, use 100 μ L of stock.
- Step 2 (Co-solvent): Add 40% PEG300.[5]
 - Action: Vortex immediately. The solution may warm slightly.
- Step 3 (Surfactant): Add 5% Tween 80.[5]
 - Action: Vortex until homogenous.

- Step 4 (Aqueous Phase): Slowly add 45% Saline while vortexing.
 - Observation: The solution may turn slightly milky (emulsion) but should not have visible clumps.

Formulation Decision Tree



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Figure 2: Decision matrix for selecting the appropriate formulation strategy based on experimental context.

Part 4: Quality Control & Troubleshooting

Validating Stability

If SR9011 has been stored for >6 months or subjected to temperature fluctuations, validate integrity via HPLC-MS before use.

- Marker: Look for the parent peak (MW ~479.04).
- Degradation: Appearance of new peaks at lower retention times often indicates hydrolysis or oxidation.

Common Issues

Symptom	Cause	Solution
Precipitation upon adding Saline	Mixing too fast or wrong order.	Always add organic co-solvents (PEG/Tween) before the aqueous phase.
Solution turns yellow/brown	Oxidation.	Discard. Ensure future stocks are stored under nitrogen or argon if possible.
Inconsistent in vivo results	Suspension settling.	If using a suspension (higher doses), vortex immediately before every injection.

References

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